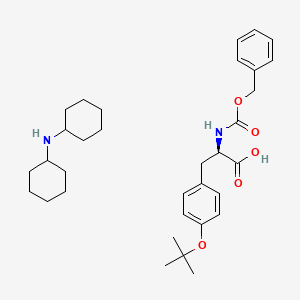

Z-D-Neopentylgly-OH · DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

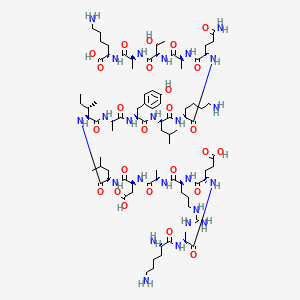

Z-D-Neopentylgly-OH · DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of neopentylglycol (NPG) and is commonly used as a building block for the synthesis of various polymers, resins, and coatings. In recent years, researchers have also been investigating the potential of this compound as a drug delivery system and as a tool for biochemical research. In

Scientific Research Applications

Environmental and Therapeutic Dichotomy of DCA

Dichloroacetate (DCA) is a compound known for its dual role as both an environmental hazard and a potential therapeutic agent. It's a by-product of water chlorination and a metabolite of industrial solvents, but also studied for its therapeutic potential in conditions like genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. The environmental concerns contrast sharply with its promising clinical applications. The compound's biotransformation, involving the enzyme GSTz1/MAAI, is crucial for understanding its toxicokinetics and potential benefits at clinically relevant concentrations (Stacpoole, 2010).

Interaction of Z-dol with Carbon Overcoat

Z-dol, a linear perfluoropolyether with hydroxyl termini, is significant in its interaction with carbon overcoats, particularly in magnetic hard disks. The bond formation involves a weak hydrogen bonding interaction that gradually transforms into a robust chemical bond. The bond involves the transfer of a hydrogen atom from Z-dol to the carbon surface, attaching the remaining alkoxy system as a pendant ether unit. This insight is crucial for understanding the bonding mechanism and its implications in various applications (Kasai, 2007).

Fate of Diclofenac in Wastewater Treatment

While not directly mentioning "Z-D-Neopentylgly-OH · DCHA," the study on the fate of diclofenac (DCF) in wastewater treatment is relevant for understanding the environmental impact and treatment of chemical compounds. DCF is a pharmaceutical often found in wastewater, and its elimination during biological wastewater treatment is challenging due to its poor biodegradability. Understanding the mechanisms of sorption, biotransformation, and the role of system configurations and parameters can provide insights into handling similar complex compounds in wastewater (Vieno & Sillanpää, 2014).

Anticancer Properties of Dichloroacetate

DCA's potential in cancer treatment is significant due to its ability to modify glucose metabolism in cancer cells, leading to reduced lactic acid production and activation of the respiratory chain. This shifts glucose metabolism from glycolysis to oxidation, inhibiting tumor growth and inducing apoptosis. The implications of DCA in cancer treatment are profound, and ongoing research aims to understand its full potential and application in clinical settings (Latocha & Żyrek, 2022).

properties

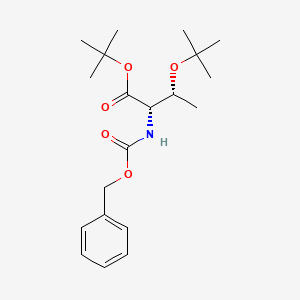

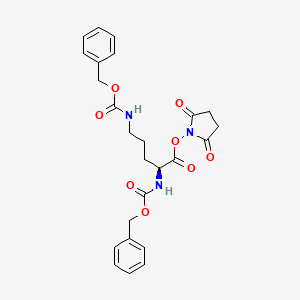

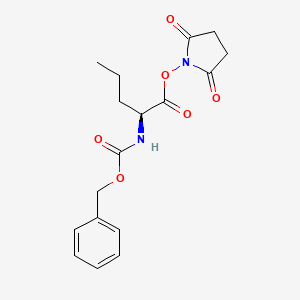

| { "Design of the Synthesis Pathway": "The synthesis of Z-D-Neopentylgly-OH · DCHA can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Neopentylglycol", "Di-tert-butyl dicarbonate (Boc2O)", "Chloroacetic acid", "Diisopropylethylamine (DIPEA)", "Dicyclohexylcarbodiimide (DCC)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of neopentylglycol with di-tert-butyl dicarbonate (Boc2O) in the presence of DIPEA", "Step 2: Deprotection of Boc group with HCl to yield protected neopentylglycol", "Step 3: Activation of chloroacetic acid with DCC", "Step 4: Coupling of activated chloroacetic acid with protected neopentylglycol to yield protected Z-D-Neopentylgly-OH", "Step 5: Deprotection of protected Z-D-Neopentylgly-OH with NaOH to yield Z-D-Neopentylgly-OH", "Step 6: Coupling of Z-D-Neopentylgly-OH with DCHA in the presence of DCC to yield Z-D-Neopentylgly-OH · DCHA", "Step 7: Purification of Z-D-Neopentylgly-OH · DCHA using column chromatography with ethyl acetate and methanol as eluents" ] } | |

CAS RN |

201677-20-5 |

Molecular Formula |

C15H21NO4 · C12H23N |

Molecular Weight |

460.66 |

synonyms |

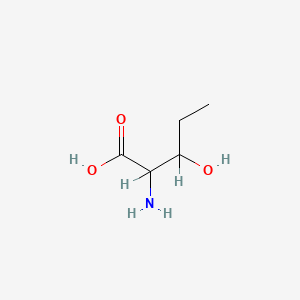

Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.